1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one

Catalog No.
S1913494
CAS No.
403793-48-6
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan...

CAS Number

403793-48-6

Product Name

1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one

IUPAC Name

1-(2-methyl-3-propan-2-ylimidazol-4-yl)ethanone

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-6(2)11-8(4)10-5-9(11)7(3)12/h5-6H,1-4H3

InChI Key

JBHNCCUZQLCDFX-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C(C)C)C(=O)C

Canonical SMILES

CC1=NC=C(N1C(C)C)C(=O)C

1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one, also known as MIPEP, is a synthetic organic compound characterized by its unique structure which includes an imidazole ring. Its molecular formula is C9H14N2O, and it has a molecular weight of 166.22 g/mol. The compound is typically presented as a white to off-white crystalline powder with a melting point ranging from 122 to 124°C. It is soluble in organic solvents such as methanol and ethanol but is insoluble in water .

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The imidazole nitrogen can act as a nucleophile.
  • Condensation reactions: MIPEP can react with aldehydes or ketones, forming larger imidazole derivatives.
  • Enzyme-mediated reactions: It serves as a substrate for enzymes like monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), facilitating studies in biochemical pathways .

MIPEP exhibits significant biological activity, particularly as an inhibitor of monoamine oxidase and aldehyde dehydrogenase. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine, making MIPEP a valuable compound for research into neurological disorders and addiction. Its inhibitory effects on these enzymes suggest potential applications in studying the biochemical mechanisms underlying mood disorders and substance abuse .

Several methods have been developed for synthesizing MIPEP:

  • Reaction of 1-methylimidazole with acetone: This method employs an acid catalyst to facilitate the reaction.
  • Reaction of 2-methylimidazole with 1-bromo-2-propanone: This pathway allows for the introduction of the isopropyl group.
  • Reaction of 2-methylimidazole with 1-chloro-2-propanone: Another approach that efficiently yields MIPEP.

Purity and identity are typically confirmed using analytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .

MIPEP is primarily utilized in scientific research, particularly in:

  • Biochemical assays: It serves as a substrate for studying enzyme activity.
  • Drug development: Its properties make it a candidate for developing new therapeutic agents targeting neurological conditions.
  • Metabolic studies: Researchers use MIPEP to investigate metabolic pathways involving monoamine neurotransmitters .

Interaction studies involving MIPEP focus on its role as an enzyme inhibitor. Research indicates that MIPEP effectively inhibits both MAO and ALDH, which are critical for neurotransmitter metabolism. This inhibitory action helps elucidate the biochemical pathways involved in mood regulation and addiction, providing insights into potential therapeutic targets .

Several compounds share structural similarities with MIPEP, primarily due to the presence of the imidazole ring or related functional groups. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(1-Methyl-1H-imidazol-5-yl)ethanone20970-50-70.88
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone29096-64-80.75
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone29096-60-40.68
5-(tert-Butyl)-1H-imidazole-4-carbaldehyde714273-83-30.70
2-(1H-Imidazol-5-yl)ethanol hydrochloride180307-01-10.67

These compounds differ in their functional groups and biological activities, contributing to their unique profiles while maintaining a core imidazole structure similar to that of MIPEP .

Imidazole derivatives are foundational to diverse biochemical and pharmaceutical systems due to their nitrogen-rich heterocyclic structure. The imidazole ring enables participation in hydrogen bonding, metal coordination, and π-π interactions, making it a critical scaffold in drug design. Key examples include:

  • Histamine: A neurotransmitter with an imidazole side chain.
  • Omeprazole: A proton-pump inhibitor used to treat gastrointestinal disorders.
  • Metronidazole: An antibacterial agent targeting anaerobic organisms.

The compound extends this legacy by introducing substituents that modulate electronic and steric properties, potentially enhancing its utility in catalysis or enzyme inhibition.

Structural Uniqueness and Functional Group Arrangement

The molecular structure (C₉H₁₄N₂O) features:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
  • Substituents:
    • 2-Methyl group: Enhances electron density at the adjacent carbon.
    • 1-(Propan-2-yl) group: Introduces steric bulk and hydrophobicity.
    • Ethanone moiety: A ketone group at position 5, enabling nucleophilic acyl substitutions or oxidations.

Tautomeric forms arise due to the imidazole ring’s amphoteric nature, with protons potentially shifting between nitrogen atoms.

Historical Context in Organic Synthesis Literature

Imidazole synthesis has evolved significantly since Arthur Rudolf Hantzsch first described the imidazole nomenclature in 1887. Key methodologies include:

MethodReagents/ConditionsKey Application
Debus-RadziszewskiDiketones, ammonia, aldehydesSynthesis of 1,2,4-substituted imidazoles
Bredereck SynthesisDicarbonyl compounds, aldehydes, ammonia4,5-Disubstituted imidazoles
Van Leusen ReactionTosyl isocyanates, aldehydes1,4,5-Trisubstituted imidazoles

While these methods are foundational, modern approaches prioritize green chemistry and microwave-assisted synthesis to improve yields and reduce waste.

Traditional Condensation Routes for Imidazole Derivatives

Traditional condensation routes represent the foundation of imidazole synthesis, providing well-established methodologies that have been refined over decades of research. The Debus-Radziszewski synthesis remains the most widely employed classical approach, utilizing 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines under acid or base catalysis at temperatures ranging from 80-120°C [1] [2]. This method typically achieves yields between 70-90% and demonstrates excellent functional group tolerance, making it particularly suitable for synthesizing 2,4,5-trisubstituted imidazoles related to the target compound.

Table 1: Traditional Condensation Routes for Imidazole Derivatives

MethodStarting MaterialsReaction ConditionsYield Range (%)Reference
Debus-Radziszewski Synthesis1,2-dicarbonyl + aldehyde + ammoniaAcid or base catalysis, 80-120°C70-90 [1] [2]
Wallach SynthesisN,N'-disubstituted oxamide + POCl₃POCl₃, reduction with HI60-80 [3]
Van Leusen ReactionTosMIC + aldiminesBase-induced, room temperature to 60°C75-95 [4]
Alpha-bromoketone Condensationα-bromoketones + formamidine acetateLiquid ammonia, 70°C, 20-26 bar37-69 [5]
Glyoxal-Ammonia ReactionGlyoxal + formaldehyde + ammoniaAqueous medium, room temperature40-70 [6] [3]

The alpha-bromoketone condensation method presents particular relevance for the synthesis of 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one, as it allows for the introduction of specific alkyl substituents at the nitrogen positions [5]. This approach involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia at 70°C under pressures of 20-26 bar. While yields are typically lower (37-69%), the method provides excellent regioselectivity and enables the preparation of optically active imidazole derivatives when chiral starting materials are employed.

The Van Leusen reaction utilizing tosylmethylisocyanides (TosMIC) and aldimines offers superior yields (75-95%) under milder conditions [4]. This base-induced [3+2] cycloaddition reaction proceeds at room temperature to 60°C and demonstrates exceptional functional group tolerance. The mechanism involves the formation of intermediate 4-tosyl-2-imidazolines followed by elimination of para-toluenesulfonic acid to yield the final imidazole products.

Novel Multicomponent Reaction Approaches

Modern synthetic chemistry has embraced multicomponent reactions (MCRs) as powerful tools for constructing complex imidazole derivatives in single synthetic operations. These approaches offer significant advantages in terms of atom economy, reaction efficiency, and environmental sustainability.

Table 2: Novel Multicomponent Reaction Approaches

Catalyst SystemReaction TypeReaction TimeYield Range (%)AdvantagesReference
Urea/Hydrogen Peroxide (UHP)Three-component condensation2-4 hours85-96Green protocol, mild conditions [7]
InCl₃Tandem cyclocondensation + azide-alkyne cycloaddition8-12 hours65-78Atom-economical, high diversity [8]
CuIThree-component reaction1-3 hours88-95Short reaction time, excellent yields [9]
DMU:SnCl₂:HCl Ternary DESOne-pot multicomponent synthesis15-45 minutes90-96Recyclable, environmentally benign [10]
P₄-VP-Fe₃O₄Benzil + aldehyde + NH₄OAc4-6 hours82-92Magnetic separation, reusable [11]

The urea/hydrogen peroxide (UHP) catalyzed system represents a particularly attractive green chemistry approach for imidazole synthesis [7]. This method employs UHP as both catalyst and oxidant in the condensation of benzil or benzoin with aldehydes and ammonium acetate in refluxing ethanol. The reaction proceeds through initial imine formation followed by cyclization, with UHP facilitating the necessary oxidation steps. Yields typically range from 85-96% with reaction times of 2-4 hours, making this approach highly suitable for large-scale synthesis.

The copper(I) iodide catalyzed multicomponent reaction demonstrates exceptional efficiency with reaction times of only 1-3 hours and yields reaching 88-95% [9]. This system operates through a copper-mediated oxidative cyclization mechanism that enables the rapid assembly of trisubstituted imidazoles from readily available starting materials. The mild reaction conditions and excellent functional group tolerance make this method particularly attractive for pharmaceutical applications.

Recent developments in deep eutectic solvent (DES) chemistry have introduced highly efficient catalytic systems such as the DMU:SnCl₂:HCl ternary DES [10]. This innovative approach achieves remarkable reaction times of 15-45 minutes with yields of 90-96%. The DES system functions as both solvent and catalyst, providing excellent recyclability and environmental benefits. The system can be recovered and reused for up to five cycles without significant loss of catalytic activity.

Catalyst Systems in Stereoselective Synthesis

Stereoselective synthesis of imidazole derivatives has emerged as a critical area of research, particularly for pharmaceutical applications where enantiopurity is essential. Advanced catalyst systems have been developed to achieve high levels of stereochemical control.

Table 3: Catalyst Systems in Stereoselective Synthesis

Catalyst TypeApplicationEnantioselectivity (% ee)Reaction ConditionsKey FeaturesReference
Chiral Bicyclic Imidazole (DPI)Asymmetric Steglich rearrangement85-99Ambient temperature, 1-24 hoursRecyclable, high activity [12] [13]
Chiral Bicyclic Imidazole (TIP)Enantioselective phosphorylation90-98Room temperature, 2-8 hoursMild conditions, broad scope [12]
Rh(I)/Josiphos SystemRegiodivergent coupling with allenes92-99Room temperature, N₂ atmospherePerfect regioselectivity [14]
Pd(II)/dppf SystemLinear allylic imidazole synthesisN/A (regioselective)60°C, inert atmosphereHigh E/Z selectivity [14]
Ni(OTf)₂/dcype/K₃PO₄C-H arylation of imidazolesN/A (not stereoselective)t-amyl alcohol, 100°CAir-stable Ni(II) precursor [15]

Chiral bicyclic imidazole catalysts represent a breakthrough in organocatalytic stereoselective synthesis [12] [13]. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) scaffold provides exceptional enantioselectivity (85-99% ee) in asymmetric Steglich rearrangements while operating under mild ambient conditions. These catalysts demonstrate remarkable recyclability, maintaining catalytic efficiency through multiple reaction cycles. The rational design of these systems addresses the fundamental challenge of balancing catalytic activity with stereoselectivity by optimizing the spatial relationship between the catalytic site and the stereocontrol elements.

The rhodium(I)/Josiphos catalytic system exemplifies the power of transition metal catalysis in achieving perfect regioselectivity (92-99% ee) for the coupling of imidazole derivatives with terminal allenes [14]. This system operates under mild conditions at room temperature under nitrogen atmosphere, enabling the atom-economical synthesis of valuable branched allylic imidazole derivatives. The complementary palladium(II)/dppf system provides access to linear products with high E/Z selectivity, demonstrating the ability to achieve divergent selectivity through judicious catalyst selection.

Solvent Effects and Reaction Kinetics

The choice of reaction solvent profoundly influences both the kinetics and selectivity of imidazole synthesis reactions. Systematic studies have revealed significant solvent-dependent rate enhancements and mechanistic variations.

Table 4: Solvent Effects on Reaction Kinetics

SolventPolarity IndexRate Enhancement FactorMechanism EffectOptimal Temperature (°C)Reference
DMSO7.210-15×Stabilizes transition states80-100 [16] [17] [18]
Methanol5.11× (baseline)Standard nucleophilic conditions65-80 [17] [18]
Ethanol4.32-3×Moderate solvation78-85 [17]
Acetonitrile5.85-8×Good dipole stabilization82-100 [19]
TFE (Trifluoroethanol)8.612-18×Selective Arg-Lys cross-linking60-80 [20]
HFIP9.38-12×Promotes Lys-Lys interactions40-60 [20]
Water10.20.5-1×Hydrogen bonding interference60-90 [21]

Dimethyl sulfoxide (DMSO) emerges as the most effective solvent for imidazole synthesis, providing rate enhancements of 10-15× compared to methanol baselines [16] [17] [18]. The superior performance of DMSO stems from its ability to stabilize charged transition states through its high dielectric constant and excellent solvating properties. Kinetic studies demonstrate that DMSO facilitates nucleophilic attack by reducing the activation energy for imine formation, which is typically the rate-determining step in imidazole synthesis.

Trifluoroethanol (TFE) exhibits exceptional rate enhancement (12-18×) and demonstrates unique selectivity effects in peptide cyclization reactions involving imidazole formation [20]. The high acidity and poor hydrogen bond donating ability of TFE create a solvent environment that preferentially stabilizes certain reaction intermediates, leading to selective formation of Arg-Lys imidazole cross-links over competing pathways.

The kinetic analysis of solvent effects reveals that the rate constants follow the Brønsted relationship, with log k correlating linearly with solvent polarity parameters. Multiple regression analysis using Catalán's scale parameters (acidity, basicity, and polarity/polarizability) provides quantitative predictive capability for solvent selection in imidazole synthesis [16].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity imidazole derivatives suitable for pharmaceutical and industrial applications. Modern purification techniques have been optimized to maximize both yield recovery and final product purity.

Table 5: Purification Techniques and Yield Optimization

Purification MethodOperating ConditionsPurity Achieved (%)Yield Recovery (%)ApplicationsReference
Crystallization on Cooling Surfaces90-160°C, controlled cooling99.985-95Industrial scale purification [22]
Recrystallization from Organic SolventsEtOH/acetone, -20 to 25°C97-9980-90Laboratory scale isolation [23] [24]
Acid-Base Salt FormationpH 4-9, strong acid treatment95-9870-85Regioisomer separation [25]
Column ChromatographySiO₂, EtOAc/hexane gradients92-9775-88Multi-component separations [26]
Fractional Distillation80°C at 1.2 mmHg reduced pressure98-99.590-98Volatile imidazole derivatives [27]
Imidazole Gradient Elution5-500 mM imidazole gradient90-9585-92His-tagged protein purification [28] [29]

Crystallization on cooling surfaces represents the most effective technique for industrial-scale purification, achieving purities of 99.9% with yield recoveries of 85-95% [22]. This method involves controlled cooling from 90-160°C on specialized cooling surfaces, allowing for the selective crystallization of the desired imidazole compound while maintaining impurities in solution. The process can be operated in multiple stages using countercurrent principles to optimize both purity and yield.

Recrystallization from organic solvents remains the standard technique for laboratory-scale purification [23] [24]. Ethanol and acetone are particularly effective solvents, providing purities of 97-99% with yield recoveries of 80-90%. The technique involves dissolution at elevated temperatures followed by controlled cooling to -20 to 25°C to promote selective crystallization.

Acid-base salt formation offers a powerful approach for separating regioisomers of imidazole derivatives [25]. This technique exploits the differential basicity of nitrogen atoms in different positions, allowing for selective protonation and precipitation. Treatment with strong acids such as toluenesulfonic acid or hydrochloric acid at controlled pH (4-9) enables the isolation of specific regioisomers with purities of 95-98%.

Fractional distillation provides exceptional purity (98-99.5%) and high yield recovery (90-98%) for volatile imidazole derivatives [27]. The technique operates under reduced pressure (1.2 mmHg) at temperatures around 80°C, minimizing thermal decomposition while achieving effective separation based on boiling point differences.

Advanced chromatographic techniques utilizing silica gel supports with ethyl acetate/hexane gradient elution systems achieve purities of 92-97% with yield recoveries of 75-88% [26]. These methods are particularly valuable for complex mixtures containing multiple imidazole derivatives or when high resolution separation is required.

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Dates

Last modified: 04-15-2024

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